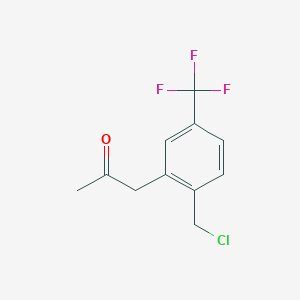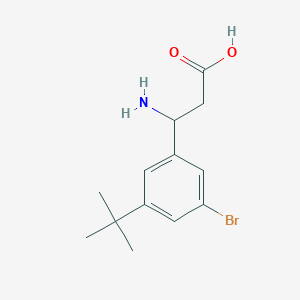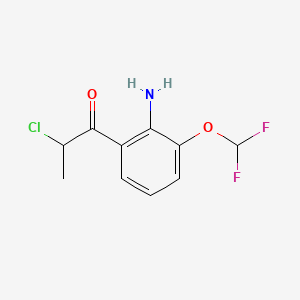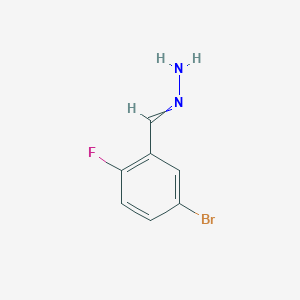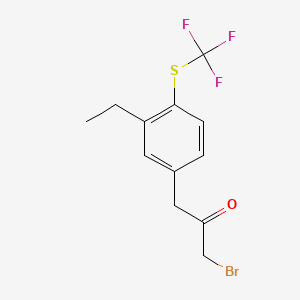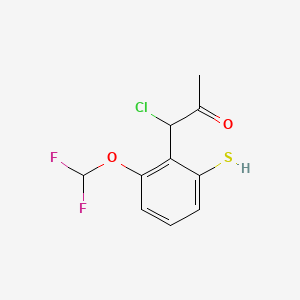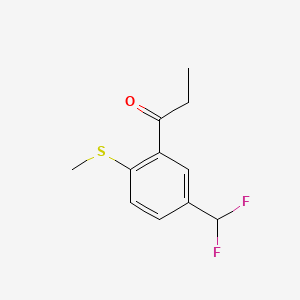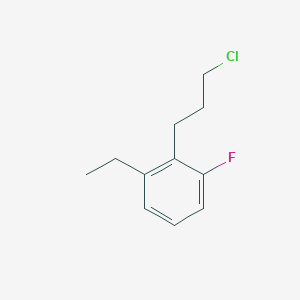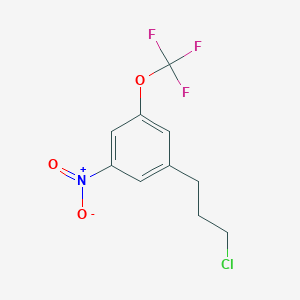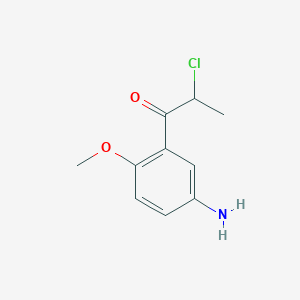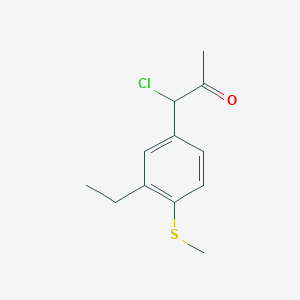
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethylbenzene is an organic compound with the molecular formula C12H15ClF2O It is characterized by the presence of a chloropropyl group, a difluoromethoxy group, and an ethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-bromo-3-chloropropane and 2-(difluoromethoxy)-3-ethylbenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives of the original compound.
Scientific Research Applications
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethylbenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving the interaction of organic molecules with biological systems.
Medicine: Research into potential pharmaceutical applications of this compound is ongoing, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethylbenzene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects of the compound. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethylbenzene can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethylbenzene: This compound has a similar structure but differs in the position of the substituents on the benzene ring.
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene:
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene: The presence of a trifluoromethoxy group in place of the ethyl group also results in distinct chemical behavior.
Properties
Molecular Formula |
C12H15ClF2O |
|---|---|
Molecular Weight |
248.69 g/mol |
IUPAC Name |
1-(3-chloropropyl)-2-(difluoromethoxy)-3-ethylbenzene |
InChI |
InChI=1S/C12H15ClF2O/c1-2-9-5-3-6-10(7-4-8-13)11(9)16-12(14)15/h3,5-6,12H,2,4,7-8H2,1H3 |
InChI Key |
BONADFXOXRPJEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CCCCl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


